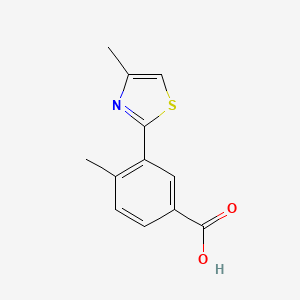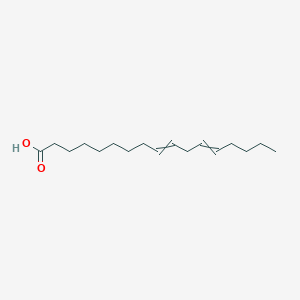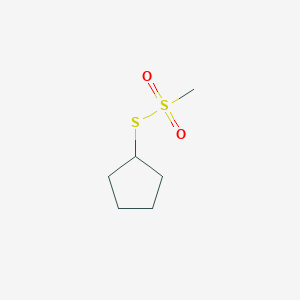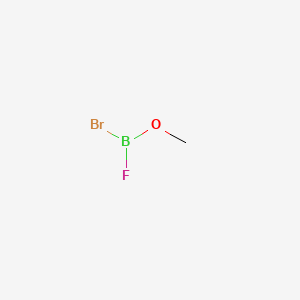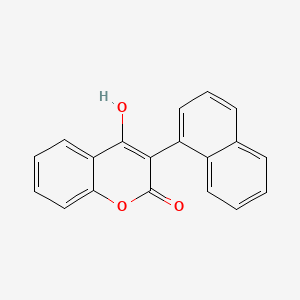
6,7,8,9,10,12b-Hexahydro-3-methyl-cholanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,8,9,10,12b-Hexahydro-3-methyl-cholanthrene is a polycyclic aromatic hydrocarbon known for its highly carcinogenic properties. It is also referred to as 3-methylcholanthrene. This compound is produced by burning organic compounds at very high temperatures and is used extensively in laboratory studies of chemical carcinogenesis .
Méthodes De Préparation
The synthesis of 6,7,8,9,10,12b-Hexahydro-3-methyl-cholanthrene involves several steps. The initial step is the condensation of 4-methylindanone with the lithium salt of N,N-diethyl-1-naphthamide. This reaction is followed by a series of steps that ultimately yield the desired compound . Industrial production methods are not commonly detailed due to the compound’s highly toxic nature and its primary use in research settings.
Analyse Des Réactions Chimiques
6,7,8,9,10,12b-Hexahydro-3-methyl-cholanthrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
6,7,8,9,10,12b-Hexahydro-3-methyl-cholanthrene is primarily used in scientific research due to its carcinogenic properties. It is extensively used in studies related to chemical carcinogenesis, where it helps in understanding the mechanisms of cancer development. This compound is also used in toxicological research to study its effects on the central nervous system and its role in genetic mutations leading to cancer .
Mécanisme D'action
The mechanism of action of 6,7,8,9,10,12b-Hexahydro-3-methyl-cholanthrene involves its interaction with cellular DNA, leading to mutations and the development of cancer cells. The compound is metabolized by cytochrome P450 enzymes into reactive intermediates that bind to DNA, causing mutations. These mutations can lead to uncontrolled cell growth and the formation of tumors .
Comparaison Avec Des Composés Similaires
6,7,8,9,10,12b-Hexahydro-3-methyl-cholanthrene is similar to other polycyclic aromatic hydrocarbons like benz[a]anthracene and benzo[a]pyrene. it is unique due to its specific structure and the position of the methyl group, which influences its carcinogenic properties. Other similar compounds include:
- Benz[a]anthracene
- Benzo[a]pyrene
- Dibenz[a,h]anthracene
These compounds also exhibit carcinogenic properties but differ in their molecular structures and the specific pathways through which they exert their effects.
Propriétés
Numéro CAS |
35281-27-7 |
|---|---|
Formule moléculaire |
C21H22 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
3-methyl-1,2,6,7,8,9,10,12b-octahydrobenzo[j]aceanthrylene |
InChI |
InChI=1S/C21H22/c1-13-6-7-15-12-20-17-5-3-2-4-14(17)8-9-18(20)19-11-10-16(13)21(15)19/h6-9,19H,2-5,10-12H2,1H3 |
Clé InChI |
ZDSPIWHPOSTIAY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCC3C2=C(CC4=C3C=CC5=C4CCCC5)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid](/img/structure/B14677383.png)
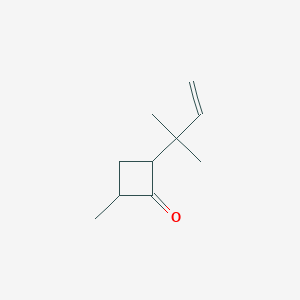
![Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14677389.png)
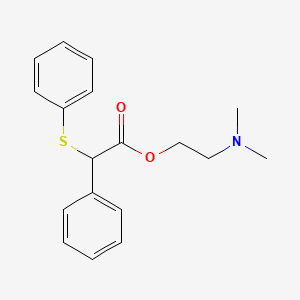

![2-{2-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677419.png)
